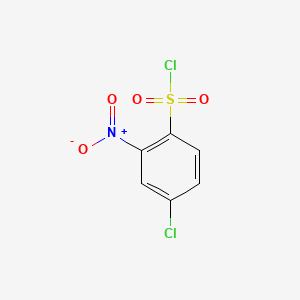4-Chloro-2-nitrobenzenesulfonyl chloride
CAS No.: 4533-96-4
Cat. No.: VC3696530
Molecular Formula: C6H3Cl2NO4S
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4533-96-4 |
|---|---|
| Molecular Formula | C6H3Cl2NO4S |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 4-chloro-2-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H3Cl2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H |
| Standard InChI Key | LYESTQKHIPXVIK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-Chloro-2-nitrobenzenesulfonyl chloride is an aromatic compound with multiple functional groups attached to a benzene ring. It has a molecular formula of C6H3Cl2NO4S and a molecular weight of 256.06 g/mol . This organic compound is registered with the Chemical Abstracts Service (CAS) number 4533-96-4 . The European Community (EC) assigned it the number 224-875-5, which serves as an additional identifier in chemical databases and regulatory documentation .
Nomenclature and Synonyms
The compound is known by several names in chemical literature and commercial contexts:
-
4-Chloro-2-nitrobenzenesulfonyl chloride (IUPAC name)
-
4-Chloro-2-nitrophenylsulfonyl chloride
-
4-Chloro-2-nitrophenylsulphonyl chloride
-
Benzenesulfonyl chloride, 4-chloro-2-nitro- (index name)
In German, it is known as "4-Chlor-2-nitrobenzolsulfonylchlorid," and in French as "Chlorure de 4-chloro-2-nitrobenzènesulfonyle" . These various names reflect the compound's structure and the different naming conventions used across chemical disciplines and regions.
Physical State and Appearance
The compound presents as a solid at room temperature and normal pressure conditions. It typically appears as a pale yellow to pale beige crystalline solid . The physical appearance may vary slightly depending on purity levels and manufacturing processes.
Physical and Chemical Properties
Physical Properties
4-Chloro-2-nitrobenzenesulfonyl chloride possesses distinct physical properties that influence its handling, storage, and applications. The key physical properties are summarized in Table 1.
Table 1: Physical Properties of 4-Chloro-2-nitrobenzenesulfonyl chloride
The compound shows a relatively high melting point typical of aromatic compounds with multiple functional groups. Its predicted boiling point is substantially higher, indicating low volatility at room temperature and normal pressure conditions .
Chemical Properties
The chemical behavior of 4-Chloro-2-nitrobenzenesulfonyl chloride is largely determined by its functional groups. The sulfonyl chloride (-SO₂Cl) group is particularly reactive and is responsible for many of the compound's chemical properties and applications. This functional group is highly susceptible to nucleophilic attack, making the compound useful in various synthetic applications .
The presence of both chloro and nitro groups on the benzene ring affects the electronic distribution, making the sulfonyl chloride group even more reactive due to the electron-withdrawing nature of these substituents . The nitro group in the ortho position (position 2) and the chloro group in the para position (position 4) relative to the sulfonyl chloride create a specific electronic environment that influences reactivity patterns.
Solubility Profile
The compound exhibits limited solubility in common organic solvents:
This solubility profile is consistent with the compound's structure, which contains both polar functional groups and a nonpolar aromatic ring. The limited solubility in organic solvents is an important consideration for reaction design and purification strategies when working with this compound.
Synthesis Methods
Standard Synthetic Route
The synthesis of 4-Chloro-2-nitrobenzenesulfonyl chloride typically proceeds through a diazotization-sulfonylation sequence starting from 4-chloro-2-nitroaniline. The detailed synthesis procedure involves two main stages :
Stage 1: Formation of Diazonium Salt
-
Starting material: 4-Chloro-2-nitroaniline
-
Reagents: Concentrated hydrochloric acid, sodium nitrite solution
-
Conditions: Temperature maintained at -5 to 0°C
-
Duration: Approximately 20 minutes
Stage 2: Conversion to Sulfonyl Chloride
-
Reagents: Thionyl chloride, copper(I) chloride
-
Conditions: Initial ice bath, followed by room temperature reaction
-
Duration: Approximately 10 minutes at room temperature
-
Workup: Extraction with dichloromethane, pH adjustment with saturated potassium carbonate solution
Detailed Procedure and Yields
A specific procedure reported in the literature provides the following details:
17.3 g of 2-nitro-4-chloroaniline is added to a three-necked flask containing 103.8 g of concentrated hydrochloric acid. The mixture is placed in an ice bath with temperature control maintained between -5 and 0°C. A sodium nitrite aqueous solution (20 mL, 5.25 mol·L⁻¹) is slowly added while keeping the temperature below 0°C. After stirring for 20 minutes, a diazonium salt solution is obtained .
In a separate two-necked flask containing 116 mL of water and placed in an ice bath, 59.5 g of thionyl chloride is slowly added via a constant pressure dropping funnel. After completion of the addition, 0.8 g of cuprous chloride is added. The previously prepared diazonium salt solution is then rapidly added to this aqueous solution using a plastic dropper. After mixing at room temperature for 10 minutes, the reaction mixture is extracted with dichloromethane several times. The combined organic extracts are treated with saturated potassium carbonate solution to adjust the pH to 8, followed by concentration to yield a brown solid .
The reported yield is 83%, and the melting point of the product is 67.9-70.8°C . This high yield indicates an efficient synthetic route for the preparation of 4-Chloro-2-nitrobenzenesulfonyl chloride.
Analytical Characteristics
Computational Descriptors
Several computational descriptors have been calculated for 4-Chloro-2-nitrobenzenesulfonyl chloride, which can be useful for predicting its behavior in various contexts:
These parameters provide insights into the compound's potential pharmacokinetic properties and interaction capabilities with biological systems, though the compound itself is primarily used as a synthetic reagent rather than a bioactive molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume